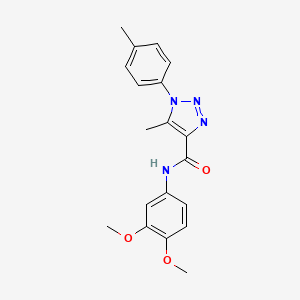![molecular formula C28H30N4O4 B11292643 2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11292643.png)
2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a pyridin-4-yl ethyl group, and a 4-propoxyphenyl acetamide group
Méthodes De Préparation
The synthesis of 2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with an isocyanate to form the imidazolidinone ring.
Introduction of the 3-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the imidazolidinone core is reacted with a 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the pyridin-4-yl ethyl group: This step involves the alkylation of the imidazolidinone core with a pyridin-4-yl ethyl halide under basic conditions.
Addition of the 4-propoxyphenyl acetamide group: This final step involves the reaction of the intermediate compound with 4-propoxyphenyl acetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the imidazolidinone core and the substituted phenyl groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .
Comparaison Avec Des Composés Similaires
2-{1-(3-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide can be compared with other similar compounds, such as:
Imidazolidinone derivatives: These compounds share the imidazolidinone core but differ in their substituents. They may have similar biological activities but vary in potency and specificity.
Benzimidazole derivatives: These compounds have a benzimidazole core and are known for their antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H30N4O4 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-[1-(3-methylphenyl)-2,5-dioxo-3-(2-pyridin-4-ylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O4/c1-3-17-36-24-9-7-22(8-10-24)30-26(33)19-25-27(34)32(23-6-4-5-20(2)18-23)28(35)31(25)16-13-21-11-14-29-15-12-21/h4-12,14-15,18,25H,3,13,16-17,19H2,1-2H3,(H,30,33) |
Clé InChI |
JWEOLSNOFJUUKY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=NC=C3)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide](/img/structure/B11292562.png)

![4-[3-(2-Methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(thiophen-2-yl)quinoline](/img/structure/B11292581.png)
![N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B11292586.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B11292601.png)
![3-(4-bromophenyl)-6-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11292603.png)
![Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11292617.png)

![[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11292632.png)
![N-(4-fluorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292636.png)
![N-(2-chlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11292649.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B11292666.png)
![trans-4-[({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11292672.png)
